1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure comprises an indazole core, a pyrrolidine ring, and a phenethyl amide group. Let’s break it down:
Indazole Core: The indazole moiety is a bicyclic aromatic system containing a five-membered pyrazole ring fused to a six-membered benzene ring. This scaffold imparts unique properties to Compound X.
Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s conformational flexibility and potential for binding to biological targets.
Phenethyl Amide Group: The phenethyl amide serves as a functional handle for derivatization and bioconjugation.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound X, but a common approach involves the following steps:
-
Indazole Formation
- Start with 6-bromoindazole.
- React it with an appropriate amine (e.g., 4-methoxyphenethylamine) to form the indazole-amine intermediate.
- Protect the amine group (e.g., with a Boc or Fmoc protecting group).
- Perform cyclization to obtain the indazole core.
-
Pyrrolidine Attachment
- Introduce the pyrrolidine ring by reacting the indazole-amine intermediate with a suitable pyrrolidine derivative.
- Deprotect the amine group.
-
Amide Formation
- Couple the resulting amine with a carboxylic acid (e.g., 5-oxo-3-pyrrolidinecarboxylic acid) to form the amide bond.
Industrial Production:
While Compound X is primarily synthesized in research laboratories, scaled-up production can be achieved using continuous flow chemistry or batch processes. Optimization of reaction conditions, purification, and yield are critical for industrial viability.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the indazole moiety can lead to diverse derivatives with altered properties.
Reduction: Reduction of the carbonyl group may yield amines or alcohols.
Substitution: Nucleophilic substitution at the bromine position allows for further functionalization.
Common Reagents: Reagents like DMSO, base, and transition metal catalysts are often employed.
Major Products: These reactions yield derivatives with modified pharmacological profiles or improved solubility.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: As a potential drug candidate targeting specific receptors or enzymes.
Cancer Research: Investigating its anti-proliferative effects.
Neuroscience: Studying its impact on neurotransmitter systems.
Materials Science: Incorporating it into functional materials.
Mechanism of Action
- Compound X likely interacts with cellular receptors or enzymes.
- Molecular targets may include GPCRs, kinases, or ion channels.
- Activation or inhibition of specific pathways influences cellular responses.
Comparison with Similar Compounds
Unique Features: Compound X’s indazole-pyrrolidine hybrid structure sets it apart.
Similar Compounds: Related molecules include indazoles, pyrrolidines, and phenethyl amides.
Properties
Molecular Formula |
C21H21BrN4O3 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21BrN4O3/c1-29-16-5-2-13(3-6-16)8-9-23-21(28)14-10-19(27)26(12-14)20-17-7-4-15(22)11-18(17)24-25-20/h2-7,11,14H,8-10,12H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
JACIOWLNXCQLAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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